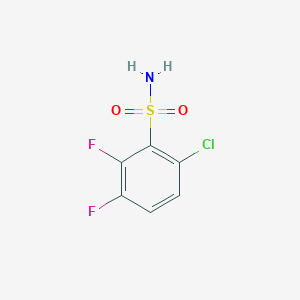

![molecular formula C9H12O4 B1422675 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1333639-36-3](/img/structure/B1422675.png)

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Descripción general

Descripción

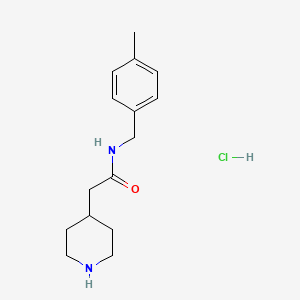

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H12O4 . It is also known by its IUPAC name, tert-butyl (1R,5S)-9-oxo-3-oxa-7-azabicyclo [3.3.1]nonane-7-carboxylate .

Synthesis Analysis

The synthesis of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is characterized by a bicyclic structure with a carboxylic acid group . The endo (3alpha) epimer has its keto-acid ring in a boat conformation, with the tilt of the carboxylic group creating conformational chirality .Chemical Reactions Analysis

The molecules form hydrogen bonds by centrosymmetric pairing of carboxyl groups across the corners of the chosen cell . Two close intermolecular C-H…O contacts exist for the ketone .Physical And Chemical Properties Analysis

The physical form of 9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a powder . It has a molecular weight of 184.19 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Green Chemistry Processes

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives are synthesized using green chemistry processes. For instance, hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane have been created through catalytic reactions involving cycloocta-1,5-diene and aqueous H2O2, utilizing tungstic acid as a catalyst. This process is notable for its eco-friendliness, using water as the only by-product and allowing for easy recovery of the catalyst, achieving high yields under mild conditions (Gao et al., 2007).

Conformational Analysis in Chemistry

These compounds have been studied for their unique conformational properties. For example, the study of exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid revealed a boat-chair conformation with equatorial carboxyl groups, offering insights into the structural behavior of such compounds (Camps & Iglesias, 1985).

Synthesis and Application in Organic Chemistry

These compounds are used in synthesizing chiral 2-endo-substituted 9-oxabispidines. Their application in the enantioselective oxidation of secondary alcohols demonstrates their significance in producing chiral compounds, which are crucial in pharmaceuticals and other areas (Breuning et al., 2009).

Epoxide Ring-Opening Studies

Intriguingly, studies involving 9-oxabicyclo[6.1.0]non-4-ene, a related compound, show its potential in intramolecular bromonium ion-assisted epoxide ring-opening, leading to the production of novel bicyclo ethers. This has implications in synthetic organic chemistry, especially in the creation of complex molecular structures (Bonney et al., 2011).

Synthesis of Rigid Dipeptide Mimetics

These compounds are also significant in the synthesis of rigid dipeptide mimetics, which are important in peptide-based drug discovery. This involves creating stereochemically pure esters from pyroglutamic esters, useful in the study and development of peptide-based therapeutics (Mulzer et al., 2000).

Propiedades

IUPAC Name |

9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARGJTLSEWZNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)

![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)

![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)